molecular formula C14H18BrNO3 B1427791 methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate CAS No. 1403257-49-7

methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No.: B1427791
CAS No.: 1403257-49-7
M. Wt: 328.2 g/mol
InChI Key: SGCILHRPCZDQGD-UHFFFAOYSA-N
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Description

Substituent Effects on Reactivity and Stability

  • Methyl 3-Amino-5-Bromo-2-Methylbenzoate :

    • Lacks the tetrahydro-2H-pyran-4-yl group, resulting in reduced steric hindrance and higher solubility in polar solvents.
    • Reactivity: The free amino group undergoes faster acylation compared to the sterically shielded amino group in the title compound.
  • 2-((Tetrahydro-2H-Pyran-4-Yl)Amino)Benzoic Acid :

    • Replaces the methyl ester with a carboxylic acid, enhancing hydrogen-bonding capacity and crystallinity.
    • Applications: Used as a building block in pharmaceuticals due to its ability to form stable salts.
Compound Key Structural Difference Impact on Properties
Methyl 3-Amino-5-Bromo-2-Methylbenzoate No tetrahydro-2H-pyran-4-yl group Higher solubility, faster reactivity
2-((Tetrahydro-2H-Pyran-4-Yl)Amino)Benzoic Acid Carboxylic acid instead of methyl ester Enhanced crystallinity, salt formation

Electronic Effects

  • Bromo Substituent : The electron-withdrawing bromo group at position 5 deactivates the benzene ring, directing electrophilic substitution to position 4.
  • Amino Group : The tetrahydro-2H-pyran-4-ylamino group’s electron-donating nature partially counteracts the bromo group’s deactivation, enabling selective functionalization at position 4 in synthetic applications.

Properties

IUPAC Name

methyl 5-bromo-2-methyl-3-(oxan-4-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-3-5-19-6-4-11/h7-8,11,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCILHRPCZDQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC2CCOCC2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Aromatic Esterification and Functionalization

The synthesis begins with the esterification of a suitable aromatic acid precursor, typically 5-bromo-2-methyl-3-nitrobenzoic acid, to form methyl 5-bromo-2-methyl-3-nitrobenzoate. This step is crucial for introducing the ester functionality and activating the aromatic ring for subsequent transformations. The esterification generally employs a high-yielding method such as Fischer esterification or using coupling reagents under reflux conditions, achieving yields around 90%.

Key Data:

Step Reagents Yield Notes
Esterification Alcohol + Acid 90% Often using catalytic sulfuric acid or acid chlorides

Reduction of Nitro Group to Primary Amine

The nitro group on the aromatic ring is reduced to a primary amine using Fe/NH4Cl mediated reduction. This step is vital for enabling subsequent amination reactions. The reduction is performed under mild conditions, providing high yield (~91%) and maintaining the integrity of other functional groups.

Research Findings:

  • Fe/NH4Cl reduction is a reliable method for aromatic nitro reductions, offering high selectivity and minimal over-reduction.

Reductive Amination to Introduce Tetrahydro-2H-pyran-4-yl)amino Group

The primary amine undergoes reductive amination with aldehydes or ketones bearing the tetrahydro-2H-pyran-4-yl moiety. This step is performed using reducing agents such as sodium cyanoborohydride or similar, resulting in the formation of the amino-pyran derivative with yields around 88%.

Notes:

  • The choice of aldehyde or ketone is critical for controlling stereochemistry and functional group compatibility.
  • Protecting groups may be employed to prevent side reactions.

Protection of Functional Groups

Protection of hydroxyl groups, typically as tetrahydropyranyl (THP) ethers, is employed to prevent undesired reactions during subsequent steps. The protection step is highly efficient, with yields exceeding 96%.

Coupling Reactions for Aromatic Substitution

The core aromatic ring undergoes various coupling reactions, such as Ullmann coupling, to attach the tetrahydro-2H-pyran-4-yl)amino substituent. Copper-catalyzed Ullmann coupling is the preferred method, providing good yields (around 80-85%) and high regioselectivity.

Research Data:

  • Ullmann coupling is effective for aryl halides, especially bromides, with copper catalysts and suitable ligands like DMAP.

Further Functionalization and Cyclization

Subsequent steps involve the formation of the benzoate ester, lactonization, and other cyclization reactions to construct the tricyclic core structure. These steps often employ reagents such as Mukaiyama's reagent for lactonization, achieving yields of approximately 70-80%.

Final Assembly and Purification

The final compound, methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate, is purified through column chromatography or recrystallization, ensuring high purity suitable for biological evaluation.

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents Yield (%) Key Notes
Esterification Acid + Alcohol Catalytic acid 90 Activation of aromatic acid
Nitro reduction Aromatic nitro + Fe/NH4Cl - 91 Selective reduction to amine
Reductive amination Amine + Aldehyde NaBH3CN or similar 88 Introduction of tetrahydro-2H-pyran-4-yl)amino group
Protection Hydroxyl as THP ether DHp, acid >96 Protects hydroxyl groups during coupling
Ullmann coupling Aryl halide + Amine Cu catalyst 80-85 Aromatic substitution
Lactonization Acid derivatives Mukaiyama's reagent 70-80 Cyclization to form core structure
Final purification Chromatography - - Ensures compound purity

Research Findings and Considerations

  • The synthesis emphasizes high-yielding, scalable reactions, with particular attention to protecting group strategies to enhance selectivity and minimize side reactions.
  • The use of copper-catalyzed Ullmann coupling has been validated as an efficient method for aromatic amination in complex molecule synthesis.
  • The strategic sequence of reduction, protection, and coupling steps enables the precise construction of the target molecule with functional group compatibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be performed to remove the bromine atom.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.

  • Reduction: 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it a useful building block in organic synthesis.

Key Reactions:

  • Bromination : Introduction of the bromine atom enhances electrophilic character.
  • Methylation : The methyl ester form allows for further functional group transformations.
  • Nucleophilic Substitution : The tetrahydropyran moiety can undergo substitutions to introduce various functional groups.

Biological Studies

The compound is utilized in biological research to study the effects of brominated compounds on biological systems. It aids in understanding enzyme inhibition and receptor binding mechanisms.

Applications:

  • Investigating the interaction of brominated compounds with biological receptors.
  • Studying enzyme kinetics and inhibition pathways.

Medicinal Chemistry

This compound shows promise in medicinal chemistry due to its potential pharmacological properties. Research is ongoing to explore its ability to modulate various biological targets.

Potential Therapeutic Uses:

  • Anticancer agents targeting specific pathways.
  • Modulators for neurological disorders by interacting with neurotransmitter receptors.

Industrial Applications

In the chemical industry, this compound is leveraged in the production of pharmaceuticals and agrochemicals. Its versatility allows for the synthesis of active pharmaceutical ingredients (APIs), contributing to drug development processes.

Application Area Description
PharmaceuticalsUsed as an intermediate for synthesizing APIs.
AgrochemicalsInvolved in the development of agricultural chemicals with specific activity profiles.

Mechanism of Action

The mechanism by which methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tetrahydropyran ring play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ester Modifications

Compound 39 (tert-butyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate):

  • Structural Difference: The tert-butyl ester replaces the methyl ester.
  • Synthesis: Prepared under similar reductive amination conditions but with tert-butyl 3-amino-5-bromo-2-methylbenzoate as the starting material .
  • Reactivity: The bulky tert-butyl group may hinder hydrolysis compared to the methyl ester, enhancing stability in acidic environments.

Compound 40 (tert-butyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate):

  • Structural Difference: An ethyl group is added to the amino substituent via a second reductive amination step using acetaldehyde .
  • Application: Serves as a precursor for Suzuki coupling reactions to generate biphenyl derivatives (e.g., compound 41a), highlighting its versatility in cross-coupling chemistry .
Compound Ester Group Amino Substituent Key Application Yield Reference
Target Compound Methyl Tetrahydro-2H-pyran-4-yl Pharmaceutical intermediate ~57%*
Compound 39 tert-Butyl Tetrahydro-2H-pyran-4-yl Epigenetic inhibitor precursor 100%**
Compound 40 tert-Butyl Ethyl(tetrahydro-2H-pyran-4-yl) Cross-coupling substrates 84%

Yield inferred from hydrolysis steps in .

Analogs with Amide Functionalization

5-Bromo-N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-Yl)Methyl)-3-(Ethyl(Tetrahydro-2H-Pyran-4-Yl)Amino)-2-Methylbenzamide:

  • Structural Difference: The methyl ester is replaced with an amide linked to a 4,6-dimethylpyridinone moiety.
  • Synthesis: Achieved via coupling reactions using HATU/TEA, demonstrating higher complexity than ester formation .
  • Application: Acts as a dual EZH2/HDAC inhibitor, showing enhanced biological activity compared to ester precursors .

Boc-Protected Analogs

Methyl 3-(((tert-Butoxycarbonyl)(Tetrahydro-2H-Pyran-4-Yl)Amino)Methyl)Benzoate:

  • Structural Difference: A Boc-protected amino group and methylene spacer between the aromatic ring and the tetrahydro-2H-pyran-4-yl group.
  • Synthesis: Involves Boc protection using Boc₂O/Et₃N, followed by ester hydrolysis to the carboxylic acid (57% yield) .
  • Utility: The Boc group improves solubility and stability during purification, a contrast to the unprotected target compound.

Pesticide-Related Benzoates

Bensulfuron Methyl Ester and Primisulfuron-Methyl:

  • Structural Difference: Sulfonylurea groups replace the tetrahydro-2H-pyran-4-ylamino substituent.
  • Application: Used as herbicides, unlike the pharmaceutically oriented target compound .
  • Reactivity: The sulfonylurea moiety enables herbicidal activity through acetolactate synthase inhibition, a mechanism absent in the target compound.

Biological Activity

Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a compound of significant interest in medicinal and biological research due to its unique structure and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H18BrNO3C_{14}H_{18}BrNO_3. Its structure features a bromine atom, a methyl group, and a tetrahydropyran ring attached to a benzoate moiety. This specific configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the tetrahydropyran ring enhances its ability to modulate biological processes by:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways associated with cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens, including mycobacterial species. A study demonstrated its effectiveness against Mycobacterium tuberculosis , suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in cancer cell lines, including SU-DHL-6 and Pfeiffer cells. The structure–activity relationship (SAR) analysis indicated that modifications at certain positions significantly affect its potency against cancer cells .

Case Studies

  • Study on Enzyme Inhibition : A recent study focused on the compound's ability to inhibit EZH2, a histone methyltransferase implicated in cancer progression. The findings showed an IC50 value of 14 nM for EZH2 inhibition, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In another case study, this compound was tested against various strains of Mycobacterium abscessus , showing significant inhibitory effects that warrant further investigation into its therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
Methyl 5-bromo-2-methylbenzoateLacks tetrahydropyran ringLimited enzyme inhibition
Methyl 3-bromo-2-methylbenzoateLacks amino groupReduced receptor binding
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)amino benzoateLacks bromine atomWeaker antimicrobial activity

Q & A

Q. What are the common synthetic routes for methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling reactions between halogenated benzoate precursors and tetrahydro-2H-pyran derivatives. For example, brominated benzoic acid derivatives (e.g., 5-bromo-2-hydroxy-4-methylbenzoic acid, CAS 6623-35-4) can serve as starting materials for esterification or amination steps . Triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) are often used to facilitate amino group incorporation, as seen in analogous syntheses of triazine-linked benzoates . Key intermediates include halogenated methyl benzoates and tetrahydro-2H-pyran-4-amine derivatives. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the final product .

Q. How is the structure of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated in structural studies of related pyran derivatives .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by GC or HPLC) .
  • Mass Spectrometry (MS) : For molecular weight validation.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Methodological Answer : Optimization strategies include:
  • Inert Atmosphere : Use of argon or nitrogen to prevent oxidation during sensitive steps (e.g., amination) .

  • Microwave-Assisted Heating : Reduces reaction time and improves regioselectivity in coupling reactions .

  • Catalyst Screening : Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) enhance cross-coupling efficiency .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates .

    • Data Table : Synthesis Optimization Parameters
ParameterExample ConditionsYield Improvement
Temperature140°C (microwave)89% → 95%
CatalystPd(PPh3_3)2_2Cl2_270% → 85%
SolventDMF vs. THF+15% efficiency

Q. What strategies are recommended for resolving contradictory data in pharmacological activity studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation approaches include:
  • Replication : Use of ≥4 replicates per experimental condition to ensure statistical robustness .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations.
  • Impurity Profiling : HPLC-MS to rule out interference from byproducts .
  • Cell-Based Assays : Compare results across different cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Q. How can environmental stability and degradation pathways of this compound be systematically studied?

  • Methodological Answer : Follow frameworks from environmental chemistry projects (e.g., INCHEMBIOL):
  • Abiotic Studies : Analyze hydrolysis/photolysis rates under controlled pH and UV light .

  • Biotic Studies : Use soil or microbial consortia to assess biodegradation potential .

  • Analytical Tools : LC-MS/MS to track degradation products and quantify half-lives.

    • Data Table : Environmental Stability Parameters
ConditionHalf-Life (Days)Major Degradation Products
pH 7, 25°C305-Bromo-2-methylbenzoic acid
UV Light (254 nm)7Tetrahydro-2H-pyran-4-amine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate

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